molecular formula C9H9F3N4O B2997942 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one CAS No. 1494576-18-9

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one

Cat. No. B2997942
CAS RN: 1494576-18-9
M. Wt: 246.193
InChI Key: DZNPGFIGBVWWAB-UHFFFAOYSA-N
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Description

This compound is also known as Sitagliptin . It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor .


Synthesis Analysis

The synthesis of this compound involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwisely adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . Finally, palladium/carbon and an ethanol solution of the 4 are added under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating are performed . Residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .


Molecular Structure Analysis

The molecular structure of this compound can be found in various sources . The empirical formula is C16H15F6N5O and the molecular weight is 407.31 .


Chemical Reactions Analysis

In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point, boiling point, and density .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have been tested for their antibacterial activities against various strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli), showing potential as antibacterial agents .

Enzyme Inhibition

These compounds have been studied for their ability to inhibit enzymes like dipeptidyl peptidase 4 (DPP-4), which is significant in regulating glucose metabolism. This suggests a potential application in treating conditions like diabetes .

Synthesis of Pharmacological Agents

The derivatives have been utilized in synthesizing a wide variety of pharmacologically active agents, indicating their versatility in drug development .

Medicinal Chemistry

There is ongoing research into the medicinal properties of triazolo[4,3-a]pyrazine derivatives, exploring their diverse pharmacological activities such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition .

Future Directions

Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPGFIGBVWWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(=NN=C2C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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